NSI-189 phosphate is a novel neurogenic compound under investigation primarily for its potential therapeutic effects in treating major depressive disorder. This compound is classified as a small molecule and has been identified to possess multiple pharmacological properties, including antidepressant, procognitive, and neuroprotective effects. It is derived from systematic screening of chemical libraries aimed at enhancing neurogenesis, particularly in the hippocampus, which is crucial for mood regulation and cognitive function.
NSI-189 phosphate was developed by Neuralstem, Inc., and has undergone several clinical trials to assess its efficacy and safety in humans. The compound's development is part of a broader effort to find effective treatments for psychiatric disorders that are not solely reliant on traditional monoamine reuptake inhibition pathways.
NSI-189 phosphate falls under several classifications:
The synthesis of NSI-189 phosphate involves the combination of various chemical entities to create a compound that can stimulate neurogenesis. The precise synthetic route has not been extensively detailed in public literature, but it typically involves:
Technical details regarding the exact reagents and conditions used in these steps remain proprietary or unpublished.
The molecular formula for NSI-189 phosphate is with an average molecular weight of approximately 464.50 g/mol. The structural representation includes:
The InChI key for NSI-189 phosphate is LWHMGALTTIYPJU-UHFFFAOYSA-N
, and its CAS number is 1270138-41-4. The compound exhibits a complex three-dimensional structure that facilitates its interaction with biological targets.
NSI-189 phosphate undergoes various chemical reactions that are critical for its biological activity:
Technical details about these reactions are often derived from pharmacokinetic studies conducted during clinical trials.
NSI-189 phosphate functions primarily as a neurogenic agent, promoting the growth of new neurons in the hippocampus. Its mechanism is distinct from traditional antidepressants as it does not primarily act on serotonin or norepinephrine pathways. Instead, it appears to stimulate neurogenesis through:
Data from clinical trials indicate that NSI-189 may improve hippocampal volume and cognitive function in patients with major depressive disorder.
Key physical properties include:
Chemical properties relevant to NSI-189 phosphate include:
These properties contribute to its bioavailability and interaction with biological systems.
NSI-189 phosphate has shown promise in several areas:
Research continues to explore its applications across various psychiatric conditions, emphasizing its unique mechanism of action compared to conventional therapies.
NSI-189 phosphate (chemically designated as (4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone) demonstrates pro-neurogenic activity concentrated specifically within the hippocampal dentate gyrus and subventricular zone—regions known for postnatal neurogenesis. Preclinical studies reveal that chronic administration (28 days) in mice induces a dose-dependent hippocampal volume expansion, with approximately 36% and 66% increases observed at 10 mg/kg and 30 mg/kg doses, respectively [4]. This volumetric change is morphologically confined to the dentate gyrus, suggesting targeted neurogenesis rather than generalized brain growth [1] [4].
The compound’s neurogenic effects translate to functional recovery in neurological injury models. In rats subjected to middle cerebral artery occlusion (MCAo), 12-week NSI-189 treatment initiated at 6 hours post-stroke significantly enhanced neurite outgrowth (measured via MAP2 immunoreactivity) and improved motor/neurological deficits. Histopathological analyses confirmed amplified neurogenesis in the hippocampus and cortical regions, indicating active brain remodeling [1]. Notably, NSI-189’s neurogenic effects exhibit a bell-shaped dose-response curve, with reduced efficacy at higher doses (e.g., 100 mg/kg) [4].
Table 1: Neurogenic Effects of NSI-189 in Preclinical Models
Model System | Key Findings | Molecular Markers | Reference |
---|---|---|---|
Healthy mice | 36–66% hippocampal volume increase (dose-dependent) | Ki67+, DCX+ cells | [4] |
Ischemic stroke (rats) | Enhanced neurite outgrowth; functional recovery at 24 weeks post-stroke | ↑MAP2, ↑Ki67 | [1] |
Oxygen-glucose deprivation (in vitro) | Attenuated neuronal death; increased neurogenesis | ↑BDNF, ↑SCF | [1] |
Beyond neurogenesis, NSI-189 promotes synaptogenesis and neuritogenesis in damaged neural circuits. In oxygen-glucose deprivation/reperfusion (OGD/R) models—simulating ischemic stroke—treatment significantly reduced hippocampal cell death and increased expression of microtubule-associated protein 2 (MAP2), a key indicator of dendritic arborization and synaptic plasticity [1]. These effects correlate with functional neurological recovery, suggesting NSI-189 enhances structural repair.
NSI-189’s neurotrophic activity extends to modulating neuroinflammatory cascades. Although not a direct growth factor, it amplifies endogenous repair mechanisms by upregulating neurotrophins and reducing apoptosis in hippocampal neurons. This positions NSI-189 as a synaptoplastic enhancer capable of remodeling neural networks after injury [1] [4].
Unlike conventional antidepressants (e.g., SSRIs/SNRIs), NSI-189 exerts antidepressant-like effects without interacting with monoamine transporters or receptors. Comprehensive screening against 52 neurotransmitter receptors (including serotonin, dopamine, and norepinephrine receptors) and 900 kinases revealed no binding affinity [4]. This independence from monoaminergic pathways suggests a fundamentally distinct mechanism centered on hippocampal circuitry restoration.
Clinically, this translates to improvements in cognitive domains typically resistant to monoamine-based antidepressants. Phase 2 trials in major depressive disorder (MDD) patients demonstrated significant improvements in objective cognitive measures (e.g., memory, executive function via CogScreen) and patient-reported cognitive/physical functioning (CPFQ), despite mixed results on primary mood endpoints [6]. This dissociation implies that hippocampal neurogenesis/synaptogenesis may preferentially ameliorate cognitive symptoms of depression [2] [4].
Table 2: Cognitive Improvements in MDD Clinical Trials Independent of Monoamine Pathways
Assessment Tool | Domain Improved | Effect Size (Cohen’s d) | p-value |
---|---|---|---|
CogScreen | Memory (SDCDRACC) | 1.12 | 0.002 |
CogScreen | Working memory | 0.81 | 0.020 |
CPFQ (self-report) | Cognitive/physical functioning | −0.28 to −0.47 | 0.03 |
SDQ (self-report) | Depressive symptoms + cognition | −0.11 to −0.64 | 0.04 |
NSI-189 indirectly modulates the BDNF-TrkB signaling cascade, a critical pathway for neuronal survival and plasticity. Preclinical studies confirm that NSI-189 upregulates BDNF expression in hippocampal neurons following OGD/R injury [1]. Antibody-mediated neutralization of BDNF partially reverses NSI-189’s neuroprotective effects, confirming BDNF as a key downstream mediator [4].
In depression models, NSI-189 counteracts hippocampal atrophy—a hallmark of chronic stress and MDD linked to reduced BDNF. Though phase 1 trials in MDD patients showed no significant hippocampal volume changes via MRI, this may reflect dose limitations (≤150 mg/day) or shorter treatment duration (4 weeks) compared to rodent studies [4] [5]. Nevertheless, pro-cognitive effects in trials suggest functional BDNF pathway engagement despite absent volumetric changes [5].
NSI-189 robustly upregulates stem cell factor (SCF) and, to a lesser extent, vascular endothelial growth factor (VEGF) and glial-derived neurotrophic factor (GDNF) in vitro [1] [4]. SCF—a cytokine critical for hematopoietic stem cell survival—also promotes neural progenitor proliferation and differentiation. Antibody blockade of SCF diminishes NSI-189’s neurogenic effects, underscoring its role in hippocampal repair [4].
The compound’s dual enhancement of BDNF and SCF creates a synergistic neurotrophic milieu. In stroke models, this combination correlates with increased Ki67+ (proliferation marker) and MAP2+ cells, suggesting SCF augments BDNF-driven neurogenesis and neurite outgrowth [1]. VEGF upregulation remains modest, implying a secondary role in angiogenesis rather than primary neurogenesis.
Despite extensive profiling, NSI-189’s primary molecular target(s) remain unidentified. Screening against conventional CNS targets (e.g., GPCRs, ion channels, kinases) yielded negative results, suggesting a novel mechanism [4]. Hypotheses include:
The bell-shaped dose-response curve (efficacy loss at 100 mg/kg) further complicates target deconvolution, suggesting potential receptor desensitization or off-target effects at high concentrations [4]. Ongoing research aims to identify binding partners via chemical proteomics.
Table 3: Unresolved Mechanistic Questions and Research Hypotheses
Unresolved Question | Current Hypothesis | Research Gap |
---|---|---|
Primary molecular target | Novel kinase or epigenetic regulator | Lack of binding in 900-kinase screen |
Region-specificity (dentate gyrus) | Localized expression of target or cofactors | No regional pharmacokinetic differences |
Bell-shaped dose response | Receptor desensitization or compensatory pathways | Inadequate target engagement biomarkers |
Compound Synonyms Mentioned:
Synonym | Context of Use |
---|---|
NSI-189 | Primary literature & pharmacology |
ALTO-100 | Clinical development (current phase) |
NSI-189 phosphate | Chemical entity in formulations |
Benzylpiperazine-aminopyridine | Chemical class designation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7